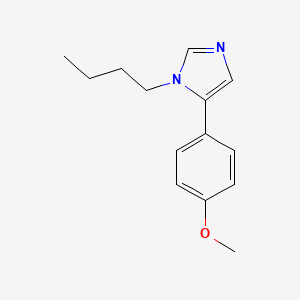
1-butyl-5-(4-methoxyphenyl)-1H-imidazole
Cat. No. B8612012
Key on ui cas rn:
74730-77-1
M. Wt: 230.31 g/mol
InChI Key: VHENFVJCJHCTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04533550
Procedure details


A mixture of 11 parts of 1-butyl-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole monohydrochloride, 20 parts of Raney-nickel catalyst, 105 parts of ammonium hydroxide and 8 parts of methanol is stirred for 2 hours at room temperature. The Raney-nickel catalyst is filtered off and another 20 parts of Raney-nickel catalyst is added. The whole is stirred for another 2 hours at room temperature. The catalyst is filtered off and the filtrate is evaporated. The residue is taken up in a small amount of water and the product is extracted with dichloromethane. The extract is dried, filtered and evaporated. The residue is purified by column-chromatography over silica gel using a mixture of trichloromethane and methanol (97:3 by volume) as eluent. The pure fractions are collected and the eluent is evaporated, yielding 8 of 1-butyl-5-(4-methoxyphenyl)-1H-imidazole as an oily residue.
[Compound]
Name
11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
1-butyl-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole monohydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
Cl.[CH2:2]([N:6]1[C:10]([C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=2)=[CH:9][N:8]=[C:7]1SC)[CH2:3][CH2:4][CH3:5].[OH-].[NH4+]>[Ni].CO>[CH2:2]([N:6]1[C:10]([C:11]2[CH:12]=[CH:13][C:14]([O:17][CH3:18])=[CH:15][CH:16]=2)=[CH:9][N:8]=[CH:7]1)[CH2:3][CH2:4][CH3:5] |f:0.1,2.3|
|
Inputs


Step One
[Compound]
|
Name
|
11
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
1-butyl-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole monohydrochloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(CCC)N1C(=NC=C1C1=CC=C(C=C1)OC)SC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred for 2 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The Raney-nickel catalyst is filtered off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
another 20 parts of Raney-nickel catalyst is added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The whole is stirred for another 2 hours at room temperature
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst is filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate is evaporated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the product is extracted with dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The extract is dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified by column-chromatography over silica gel using
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of trichloromethane and methanol (97:3 by volume) as eluent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The pure fractions are collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the eluent is evaporated
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)N1C=NC=C1C1=CC=C(C=C1)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
